4-[1,3,2]Dithiarsolan-2-yl-phenylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3,2]Dithiarsolan-2-yl-phenylamine typically involves the reaction of p-aminophenyl arsenoxide with dithiols under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The product is purified using column chromatography to obtain a high yield of the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-[1,3,2]Dithiarsolan-2-yl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The phenylamine group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Arsenic oxides and sulfoxides.
Reduction: The parent amine and thiols.
Substitution: Various substituted phenylamine derivatives.
Scientific Research Applications
4-[1,3,2]Dithiarsolan-2-yl-phenylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its cytotoxic properties against cancer cells, particularly in the treatment of solid tumors.
Mechanism of Action
The mechanism of action of 4-[1,3,2]Dithiarsolan-2-yl-phenylamine involves its interaction with cellular proteins and enzymes. It is believed to covalently modify cysteine residues in proteins, leading to the disruption of cellular functions. This compound can induce apoptosis in cancer cells by activating various caspases and disrupting mitochondrial functions .
Comparison with Similar Compounds
Similar Compounds
p-Aminophenyl arsenoxide: A precursor to 4-[1,3,2]Dithiarsolan-2-yl-phenylamine with similar cytotoxic properties.
Arsenic trioxide: Used in the treatment of acute promyelocytic leukemia but with higher toxicity.
Carbohydrate-conjugated this compound: A derivative with improved therapeutic index and reduced toxicity.
Uniqueness
This compound stands out due to its balanced cytotoxicity and reduced toxicity to normal cells. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
4-(1,3,2-dithiarsolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10AsNS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKPMJCHFYSKJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10AsNS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319515 | |
Record name | 4-(1,3,2-Dithiarsolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5577-20-8 | |
Record name | 4-(1,3,2-Dithiarsolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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